molecular formula C15H23NO5S B2736916 N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide CAS No. 2034464-45-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B2736916
CAS No.: 2034464-45-2
M. Wt: 329.41
InChI Key: JBJRUZFAHGOCSV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide (CAS 2034464-45-2) is a high-purity chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol. It is offered for research applications and is strictly for Research Use Only, not for diagnostic or personal use. This propionamide derivative is of significant interest in medicinal chemistry and pharmacology, particularly in the study of structure-activity relationships. Compounds with similar structural motifs, such as the 2-hydroxy-2-methyl propionamide backbone, have been identified as potent Selective Androgen Receptor Modulators (SARMs) with high receptor binding affinity (Ki < 10 nM) and favorable in vivo disposition profiles, making them valuable for investigating new therapeutic pathways . The presence of the methanesulfonylphenyl group further enhances its potential as a key intermediate or lead compound in developing targeted bioactive molecules. Available in quantities from 1mg to 50mg .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(18,11-21-2)10-16-14(17)9-6-12-4-7-13(8-5-12)22(3,19)20/h4-5,7-8,18H,6,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJRUZFAHGOCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, drawing from various studies and sources.

Chemical Structure and Properties

The compound's chemical formula is C14H21N1O5SC_{14}H_{21}N_{1}O_{5}S, indicating the presence of functional groups that may contribute to its biological activity. The methoxy and hydroxyl groups are particularly notable for their roles in enhancing solubility and potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound suggests several mechanisms through which it may exert effects on cellular processes:

  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and PC3 cells (prostate cancer) .
  • Selectivity Index : The selectivity index (SI) is a crucial metric for evaluating the safety and efficacy of anticancer agents. The SI for this compound has been calculated, demonstrating a favorable profile compared to established drugs like Sorafenib, suggesting potential for targeted cancer therapy .

Case Studies

  • Cervical Cancer Cell Lines : In a study comparing the compound to Sorafenib, it was found that this compound displayed higher cytotoxicity against HeLa cells with a lower impact on normal liver cells, indicating its selective action against tumor cells .
  • Prostate Cancer : Another investigation into its effects on PC3 prostate adenocarcinoma cells revealed significant inhibition of cell proliferation, further supporting its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as COX-2, which is often overexpressed in tumors . This inhibition can lead to reduced inflammation and tumor growth.
  • Interference with Cell Signaling Pathways : The presence of methanesulfonyl and methoxy groups may allow the compound to interact with various signaling pathways critical for cell survival and proliferation.

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Selectivity IndexReference
HeLa (Cervical)105
PC3 (Prostate)154
Chang Liver>50-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional analogs of the target compound, derived from the provided evidence:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name (IUPAC) Key Functional Groups Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound : N-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide Hydroxy-methoxy-methylpropyl, methanesulfonylphenyl ~357 (estimated*) Not explicitly reported -
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Fluorophenyl, methoxyphenyl, tetrazolyl 341.34 Potential kinase or CA inhibition
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Benzhydryl, hydroxyureido Not provided Antioxidant (DPPH radical scavenging)
N-(tert-Butyl)sulfamoylphenyl-3-(4-hydroxyphenyl)propanamide tert-Butyl sulfamoyl, hydroxyphenyl Not provided Carbonic anhydrase inhibition
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Chlorophenyl, cyclohexyl, hydroxamic acid Not provided Antioxidant (β-carotene assay)

*Estimated molecular weight based on structural formula: C16H23NO6S.

Key Observations:

Hydroxy-methoxy substitutions (target compound) contrast with tetrazolyl groups (), which are often used to improve metabolic stability and binding affinity in drug design .

Antioxidant Potential: Compounds with hydroxyl groups (e.g., ’s N-benzhydryl derivative) exhibit radical scavenging activity in DPPH assays, implying the target compound’s hydroxy group may confer similar antioxidant properties .

Structural Bulk and Solubility :

  • The 2-methylpropyl substituent in the target compound introduces steric hindrance, which may reduce membrane permeability compared to smaller analogs like ’s fluorophenyl-tetrazolyl propanamide .

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